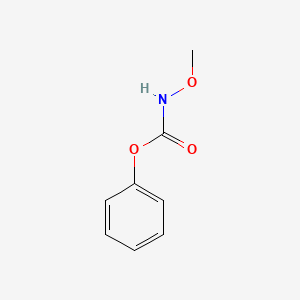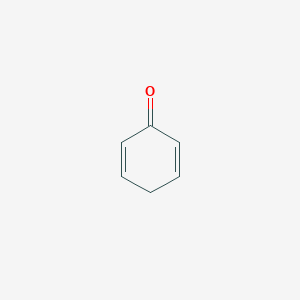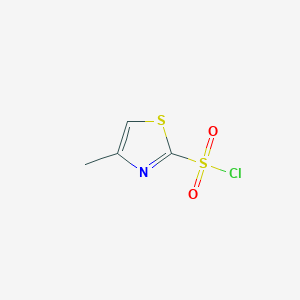
Phenyl methoxycarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenyl methoxycarbamate can be synthesized through several methods. One common synthetic route involves the reaction of phenyl isocyanate with methanol in the presence of a catalyst. The reaction proceeds as follows:
C6H5NCO+CH3OH→C6H5NHCOOCH3
This reaction typically requires mild conditions, such as room temperature and atmospheric pressure, making it relatively straightforward to perform in a laboratory setting.
Industrial Production Methods
In an industrial context, the production of methoxy-carbamic acid phenyl ester may involve more efficient and scalable methods. One such method is the continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl methoxycarbamate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield phenol and methoxy-carbamic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Phenol and methoxy-carbamic acid.
Reduction: Phenylamine and methanol.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Phenyl methoxycarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential as a drug intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methoxy-carbamic acid phenyl ester involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Phenyl methoxycarbamate can be compared with other carbamate esters, such as:
Ethoxy-carbamic acid phenyl ester: Similar structure but with an ethoxy group instead of a methoxy group.
Methoxy-carbamic acid methyl ester: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
This compound is unique due to its specific combination of a methoxy group and a phenyl group, which imparts distinct chemical properties and reactivity compared to other carbamate esters.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable building block in organic synthesis, a useful biochemical probe, and a potential drug intermediate. Further research into its applications and mechanisms of action will continue to uncover new possibilities for this intriguing compound.
Propriétés
Numéro CAS |
85989-62-4 |
|---|---|
Formule moléculaire |
C8H9NO3 |
Poids moléculaire |
167.16 g/mol |
Nom IUPAC |
phenyl N-methoxycarbamate |
InChI |
InChI=1S/C8H9NO3/c1-11-9-8(10)12-7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10) |
Clé InChI |
WCMDBGGJBGZLDL-UHFFFAOYSA-N |
SMILES canonique |
CONC(=O)OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylate](/img/structure/B8749432.png)








![BenzaMide, N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[(3-chlorophenyl)Methyl]-](/img/structure/B8749489.png)
![{4-[(e)-Phenyldiazenyl]phenyl}acetic acid](/img/structure/B8749496.png)



